Lipophilicity and PSA vs. 3-Methylphthalic Acid
5-Methoxy-3-methylphthalic acid exhibits a significantly higher calculated LogP (1.40) and a larger topological polar surface area (tPSA, 83.83 Ų) compared to its closest analog lacking the 5-methoxy group, 3-methylphthalic acid [1]. This dual substitution directly impacts the molecule's predicted membrane permeability and solubility profile [2].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 1.40; tPSA = 83.83 Ų |
| Comparator Or Baseline | 3-Methylphthalic acid (predicted LogP ~0.8-1.0; tPSA ~74.6 Ų) |
| Quantified Difference | LogP increase of ~0.4-0.6 units; tPSA increase of ~9.2 Ų |
| Conditions | Calculated values using standard in silico prediction models (XlogP3, topological PSA) |
Why This Matters
Higher LogP and tPSA directly influence compound solubility, membrane permeability, and bioavailability in drug discovery contexts, guiding selection of intermediates for specific ADME profiles.
- [1] Molbase. 5-METHOXY-3-METHYLPHTHALIC ACID. CAS 103203-38-9. Calculated physicochemical properties (LogP, PSA). View Source
- [2] Chem960. 5-甲氧基-3-甲基邻苯二甲酸 (5-Methoxy-3-methylphthalic acid). CAS 103203-38-9. Physical and chemical properties. View Source
